Cas no 2168899-74-7 (5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine)

5-(3,5-Difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a difluoromethoxyphenyl group attached to a pyrazole core, which may enhance metabolic stability and binding affinity in bioactive compounds. The presence of fluorine atoms can improve lipophilicity and influence electronic properties, making it a valuable intermediate for drug discovery. The amine functionality at the 3-position of the pyrazole ring offers a reactive site for further derivatization. This compound is of interest in the development of kinase inhibitors, anti-inflammatory agents, or other targeted therapeutics due to its modular and tunable scaffold.
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine structure
2168899-74-7 structure
商品名:5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
CAS番号:2168899-74-7
MF:C10H9F2N3O
メガワット:225.194768667221
CID:6543780
PubChem ID:117322792

5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
    • EN300-1798999
    • 2168899-74-7
    • インチ: 1S/C10H9F2N3O/c1-16-10-6(2-5(11)3-7(10)12)8-4-9(13)15-14-8/h2-4H,1H3,(H3,13,14,15)
    • InChIKey: HINJTZFBXXLUMO-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1OC)C1=CC(N)=NN1)F

計算された属性

  • せいみつぶんしりょう: 225.07136824g/mol
  • どういたいしつりょう: 225.07136824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 63.9Ų

5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1798999-2.5g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
2.5g
$2014.0 2023-09-19
Enamine
EN300-1798999-0.25g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
0.25g
$946.0 2023-09-19
Enamine
EN300-1798999-10.0g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
10g
$4421.0 2023-06-02
Enamine
EN300-1798999-1g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
1g
$1029.0 2023-09-19
Enamine
EN300-1798999-0.5g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
0.5g
$987.0 2023-09-19
Enamine
EN300-1798999-1.0g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
1g
$1029.0 2023-06-02
Enamine
EN300-1798999-5.0g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
5g
$2981.0 2023-06-02
Enamine
EN300-1798999-0.1g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
0.1g
$904.0 2023-09-19
Enamine
EN300-1798999-0.05g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
0.05g
$864.0 2023-09-19
Enamine
EN300-1798999-5g
5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine
2168899-74-7
5g
$2981.0 2023-09-19

5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine 関連文献

5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amineに関する追加情報

Comprehensive Overview of 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine (CAS No. 2168899-74-7)

The compound 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine (CAS No. 2168899-74-7) is a fluorinated pyrazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethoxyphenyl moiety and the pyrazol-3-amine core, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets such as kinases and GPCRs.

In recent years, the demand for fluorinated heterocycles like 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to develop next-generation small-molecule therapeutics. The compound's CAS No. 2168899-74-7 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and fragment-based drug design.

One of the key advantages of this compound lies in its structural tunability. The presence of both fluoro and methoxy groups allows for precise modifications to optimize binding affinity and selectivity. This has led to its exploration in oncology and CNS disorders, where fluorinated compounds often exhibit improved blood-brain barrier penetration. Notably, its pyrazole amine functionality is a common pharmacophore in FDA-approved drugs, further underscoring its therapeutic potential.

From a synthetic chemistry perspective, 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine serves as a valuable building block for multicomponent reactions. Its compatibility with click chemistry and cross-coupling methodologies makes it a favorite among chemists working on library diversification. Recent publications highlight its use in constructing spirocyclic scaffolds, which are increasingly important in tackling drug-resistant pathogens.

Environmental and regulatory considerations also play a role in the compound's popularity. Unlike some traditional aromatic amines, its fluorine substitution reduces ecotoxicity concerns, aligning with the green chemistry movement. This aspect is particularly relevant given the current focus on sustainable pharmaceutical manufacturing and benign-by-design principles.

In the agrochemical sector, derivatives of 5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine have shown promise as plant growth regulators and pesticide synergists. The difluoromethoxy group's ability to resist enzymatic degradation makes it attractive for developing long-lasting crop protection agents. This application area has seen increased research activity due to global food security challenges.

Analytical characterization of this compound typically involves advanced techniques such as LC-MS and NMR spectroscopy, with particular attention to the amine proton and fluorine coupling patterns. These methods ensure batch-to-batch consistency, which is critical for preclinical studies. The compound's logP and pKa values are frequently studied to predict its ADME properties in drug development pipelines.

Looking ahead, the scientific community anticipates expanded applications of CAS No. 2168899-74-7 in bioconjugation and proteolysis-targeting chimeras (PROTACs). Its amine group's reactivity enables facile attachment to targeting ligands, making it suitable for precision medicine approaches. This aligns with the broader industry shift toward personalized therapeutics and disease-modifying treatments.

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